N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group attached to a piperidinyl acetamide backbone, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution and acylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and substituted fluorophenyl compounds, each with distinct chemical and physical properties.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl acetamide moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide stands out due to its specific combination of a fluorophenyl group and a piperidinyl acetamide backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring and a 4-fluorophenyl group, contributing to its unique chemical properties. Its structure can be represented as follows:
Table 1: Structural Features of this compound
Component | Description |
---|---|
Fluorophenyl Group | Enhances lipophilicity and binding affinity |
Piperidine Ring | Provides flexibility and conformational diversity |
Acetamide Backbone | Contributes to hydrogen bonding interactions |
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, such as receptors and enzymes. The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the piperidinyl acetamide moiety forms hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Key Interactions
- Receptor Binding : The compound has been shown to interact with dopamine transporters (DAT) and serotonin transporters (SERT), which are crucial for neurotransmitter regulation.
- Enzyme Inhibition : Studies have indicated that this compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase, suggesting potential applications in treating conditions like diabetes and cognitive disorders .
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antidiabetic Activity : In vitro studies have demonstrated significant inhibitory effects on α-glucosidase, indicating its potential as an antidiabetic agent. The compound exhibited several-fold higher activity compared to the standard drug acarbose .
- Cognitive Enhancement : The inhibition of AChE suggests possible cognitive-enhancing effects, making it a candidate for further investigation in neurodegenerative diseases .
Study 1: In Vivo Efficacy
A recent study evaluated the antidiabetic effects of this compound in a STZ-induced diabetic rat model. The results revealed:
- Significant reduction in blood glucose levels.
- Improvement in insulin sensitivity compared to control groups.
Study 2: Structure-Activity Relationship
An investigation into the SAR of piperidine derivatives revealed that modifications on the piperidine ring significantly affect the compound's binding affinity at DAT and SERT. Compounds with optimal substitutions demonstrated enhanced pharmacological profiles, highlighting the importance of structural modifications for therapeutic efficacy .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-piperidin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-13-5-3-11(4-6-13)10-17-14(18)8-12-2-1-7-16-9-12/h3-6,12,16H,1-2,7-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIDEZVSVPEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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